

An In-depth Technical Guide to 1-Bromo-2-methoxynaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2-methoxynaphthalene

Cat. No.: B048351

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-2-methoxynaphthalene** (CAS No: 3401-47-6), a key intermediate in organic synthesis. It covers its chemical properties, commercial availability, and detailed experimental protocols for its application in common synthetic transformations, particularly in the context of drug discovery and materials science.

Physicochemical Properties and Commercial Availability

1-Bromo-2-methoxynaphthalene is a valuable reagent in organic chemistry, often utilized in cross-coupling reactions to form complex molecular architectures.^[1] Its utility as a synthetic intermediate is well-established, and it is commercially available from a variety of suppliers.^[2] Key quantitative data from various suppliers are summarized below for easy comparison.

Property	Value	Source(s)
CAS Number	3401-47-6	[2][3][4]
Molecular Formula	C ₁₁ H ₉ BrO	[2][3][4]
Molecular Weight	237.09 g/mol	[3][4]
Purity	≥96.0% (GC) to ≥98%	[2][3]
Appearance	White crystals, powder, or crystalline powder	[2]
Melting Point	79.5-88.5 °C	[2]
IUPAC Name	1-bromo-2-methoxynaphthalene	[2]
SMILES	<chem>COC1=CC=C2C=CC=CC2=C1Br</chem>	[2][3]
InChI Key	XNIGURFWNPLWJM-UHFFFAOYSA-N	[2][5]

Note: Purity and physical form may vary by supplier and grade. Please refer to the supplier's certificate of analysis for batch-specific data.

Core Applications in Synthesis

The chemical structure of **1-Bromo-2-methoxynaphthalene** makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[6] These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon bonds, enabling the construction of complex biaryl and biheterocyclic structures often found in pharmaceuticals and advanced materials.[1][6] It also serves as a reagent for synthesizing catalysts for highly enantioselective reactions, which is crucial in the pharmaceutical industry for producing chiral molecules with high optical purity.[1][7]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using **1-Bromo-2-methoxynaphthalene**. This reaction is a versatile method for

forming a C-C bond between the naphthalene core and a wide variety of aryl or vinyl groups.

Suzuki-Miyaura Cross-Coupling of **1-Bromo-2-methoxynaphthalene**

Materials:

- **1-Bromo-2-methoxynaphthalene** (1 equivalent)
- Arylboronic acid (1.2-1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equivalents)[6][8]
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)[6][8]
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)[6][8]
- Schlenk tube or round-bottom flask
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware for workup and purification

Procedure:

- To a Schlenk tube that has been dried and filled with an inert atmosphere, add **1-Bromo-2-methoxynaphthalene** (1 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2-3 eq.).[6][8]
- Add the anhydrous, degassed solvent via syringe.[8]
- Ensure the mixture is thoroughly degassed, for example, by bubbling the inert gas through the solution for 10-15 minutes.[8]
- Heat the reaction mixture to the desired temperature, typically between 80-110 °C, under the inert atmosphere.[6]
- Stir the reaction vigorously and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).[8]

- Upon completion, cool the reaction mixture to room temperature.[8]
- Perform a standard aqueous workup. This typically involves diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[6][8]
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate the solvent under reduced pressure.[8]
- Purify the crude product using column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[6]

Visualized Workflows and Pathways

To further clarify the experimental and logical relationships, the following diagrams have been generated using the Graphviz DOT language.

Caption: Suzuki-Miyaura cross-coupling experimental workflow.

Caption: General synthetic pathway to derivatives.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-2-methoxynaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048351#commercial-suppliers-of-1-bromo-2-methoxynaphthalene]

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